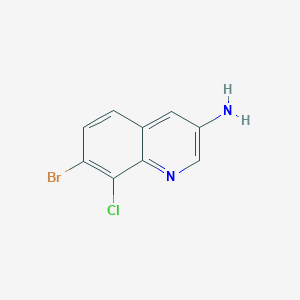
7-Bromo-8-chloroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method is the reaction of 8-chloroquinoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products:
Substitution: Formation of amino, hydroxyl, or alkyl derivatives
Oxidation: Formation of quinoline N-oxides
Reduction: Formation of dihydroquinoline derivatives
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-chloroquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-chloroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and parasite death .
Vergleich Mit ähnlichen Verbindungen
7-Chloroquinoline: Lacks the bromine atom, making it less reactive.
8-Bromoquinoline: Lacks the chlorine atom, affecting its biological activity.
7,8-Dichloroquinoline: Contains two chlorine atoms, altering its chemical properties.
Uniqueness: 7-Bromo-8-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Its dual halogenation provides a balance of electronic effects, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H6BrClN2 |
|---|---|
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
7-bromo-8-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI-Schlüssel |
MKNKKLHYCXPYBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


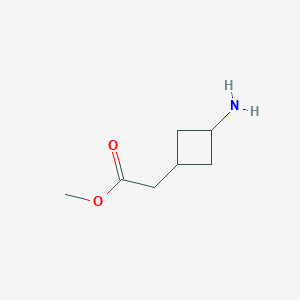
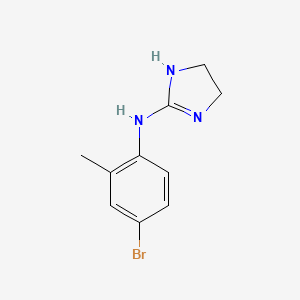
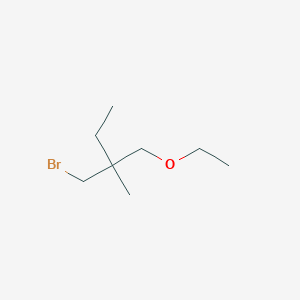
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)

![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
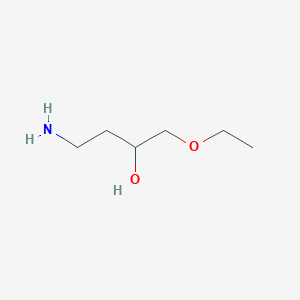
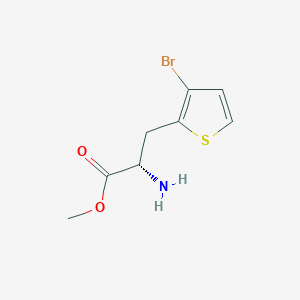

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)

![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)
